4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazole core, a 4-chlorobenzamide moiety, and a 2-methoxyethylamino side chain. Its design integrates multiple pharmacophoric elements:
- Benzamide backbone: Known for hydrogen-bonding interactions with biological targets .
- Thienopyrazole ring: A bicyclic heterocycle that enhances metabolic stability and modulates electronic properties .
- Methoxyethyl side chain: Likely improves solubility and pharmacokinetic profiles via ether and amide functionalities .
Below, we compare its structural and functional attributes with analogous compounds.
Properties
IUPAC Name |
4-chloro-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-7-6-19-15(23)8-22-16(13-9-26-10-14(13)21-22)20-17(24)11-2-4-12(18)5-3-11/h2-5H,6-10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGIDLJRIHHSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include thiophene derivatives and hydrazine derivatives.
Introduction of the Methoxyethylamino Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with 2-methoxyethylamine, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds. Its structural features make it a candidate for investigating protein-ligand interactions.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The thieno[3,4-c]pyrazole core is a known pharmacophore, and modifications of this compound could yield new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it may inhibit or modulate the activity of these targets through binding interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thienopyrazole core distinguishes it from simpler benzamides (e.g., ), likely enhancing target affinity due to rigid planar geometry.
- Halogen placement (4-Cl vs. 2,4-diCl in ) influences electronic effects: 4-Cl may optimize steric compatibility with hydrophobic pockets.
Pyrazole-Containing Analogs
Key Observations :
- Pyrazole derivatives often exhibit diverse bioactivity (e.g., antifungal, CNS modulation). The target’s thienopyrazole may offer improved metabolic stability over plain pyrazoles .
- Hybridization with sulfonamide () or diazepine () motifs highlights the adaptability of pyrazole-based scaffolds.
Biological Activity
The compound 4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thieno[3,4-c]pyrazole, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound features a thieno[3,4-c]pyrazole core substituted with a chlorobenzamide and a methoxyethyl group. The presence of these functional groups is crucial for its biological activity.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituent | 4-Chlorobenzamide |
| Side Chain | 2-Methoxyethylamino group |
Anti-inflammatory Activity
Research indicates that compounds with thieno[3,4-c]pyrazole scaffolds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. For instance, a study showed that treatment with similar thieno derivatives reduced cytokine levels significantly at concentrations as low as 10 µM .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against cancer cells while maintaining a favorable safety profile for normal cells. For example, IC50 values against MCF-7 and HCT-116 cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its biological effects involves modulation of key signaling pathways. It has been shown to inhibit NF-κB and MAPK pathways in inflammatory models, which are critical in the regulation of immune responses and inflammation .
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on RAW264.7 macrophage cells demonstrated that treatment with the compound led to a dose-dependent decrease in TNF-α and IL-6 production. The most significant reductions were observed at concentrations around 10 µM, comparable to established anti-inflammatory agents such as indomethacin .
- Cytotoxicity Assessment : In a comparative study involving multiple thieno derivatives, this compound was found to have an IC50 value of approximately 30 µM against MCF-7 cells, indicating promising anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
